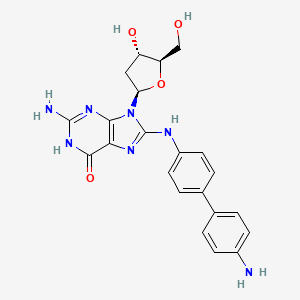

N-(Deoxyguanosin-8-yl)benzidine

Description

Structure

3D Structure

Properties

CAS No. |

82682-91-5 |

|---|---|

Molecular Formula |

C22H23N7O4 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-amino-8-[4-(4-aminophenyl)anilino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C22H23N7O4/c23-13-5-1-11(2-6-13)12-3-7-14(8-4-12)25-22-26-18-19(27-21(24)28-20(18)32)29(22)17-9-15(31)16(10-30)33-17/h1-8,15-17,30-31H,9-10,23H2,(H,25,26)(H3,24,27,28,32)/t15-,16+,17+/m0/s1 |

InChI Key |

KRXNALOGQHZLOT-GVDBMIGSSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |

Origin of Product |

United States |

Enzymatic and Chemical Pathways of N Deoxyguanosin 8 Yl Benzidine Formation

Metabolic Activation of Benzidine (B372746) and its Acetylated Derivatives

The initial steps in the genotoxic cascade involve the enzymatic modification of benzidine and its derivatives, N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ). These reactions primarily occur in the liver but can also take place in extra-hepatic tissues like the bladder epithelium. nih.gov

Role of Cytochrome P450 Enzymes in N-Oxidation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a crucial role in the metabolic activation of many aromatic amines, including benzidine and its acetylated forms. youtube.comyoutube.com The primary reaction catalyzed by CYPs in this context is N-oxidation, which introduces a hydroxyl group onto one of the nitrogen atoms, a critical step towards forming a reactive electrophile. nih.gov

Research using rat liver microsomes has shown that specific CYP isozymes, particularly CYP1A1 and CYP1A2, are major contributors to the metabolism of N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ). nih.govnih.gov The N-oxidation of ABZ can yield two different arylhydroxylamine products: N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ) and N-hydroxy-N-acetylbenzidine (N-OH-ABZ). nih.gov Studies with rat liver microsomes from β-naphthoflavone-treated rats, which induces CYP1A1/1A2, showed a significant increase in the formation of N-OH-ABZ. nih.gov Conversely, with control microsomes, N'-OH-ABZ was the more prominent metabolite. nih.gov The oxidation of DABZ primarily yields N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ) and was significantly enhanced in microsomes with induced CYP1A1/1A2 activity. nih.gov

Metabolism of Acetylated Benzidine Derivatives by Rat Liver Microsomes

| Substrate | Microsome Type | Metabolite | Rate of Formation (pmol/mg protein/min) |

|---|---|---|---|

| N-acetylbenzidine (ABZ) | Control | N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ) | 49 ± 6 |

| N-hydroxy-N-acetylbenzidine (N-OH-ABZ) | 38 ± 5 | ||

| N,N'-diacetylbenzidine (DABZ) | β-naphthoflavone-treated | N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ) | 421 ± 49 |

| Control | N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ) | Not Observed |

Data adapted from research on rat liver cytochrome P450 metabolism of N-acetylbenzidine and N,N'-diacetylbenzidine. nih.gov

Peroxidative Activation by Prostaglandin (B15479496) H Synthase and Other Peroxidases

An alternative and significant pathway for benzidine activation, particularly in extra-hepatic tissues like the urinary bladder which have low CYP activity, is peroxidative metabolism. nih.govnih.gov Prostaglandin H synthase (PHS) is a key enzyme in this process. nih.govnih.govnih.gov PHS possesses a hydroperoxidase component that can catalyze the co-oxidation of xenobiotics during the synthesis of prostaglandins. nih.gov

This peroxidative activation of benzidine proceeds via one-electron oxidation steps, generating a radical cation intermediate. nih.govresearchgate.net Further oxidation leads to the formation of benzidine diimine, a highly reactive two-electron oxidation product. nih.govnih.govnih.gov Other peroxidases, such as horseradish peroxidase (HRP), can also catalyze this transformation, serving as a model enzyme for studying the process. nih.govresearchgate.net However, studies have shown that PHS is significantly more efficient in generating DNA adducts from acetylated benzidine than HRP. nih.gov For instance, when activating N-acetylbenzidine in the presence of deoxyguanosine 3'-monophosphate, PHS produced approximately 40-fold more of the corresponding adduct than HRP. nih.gov This activation is dependent on the presence of a peroxide substrate, such as hydrogen peroxide or arachidonic acid for PHS. nih.gov

Comparison of Peroxidase Efficiency in N-acetylbenzidine (ABZ) Adduct Formation

| Enzyme | Adduct Formed | Yield (fmol/mg dGp) |

|---|---|---|

| Prostaglandin H Synthase (PHS) | dGp-ABZ | 1943 ± 339 |

| Horseradish Peroxidase (HRP) | dGp-ABZ | 49 ± 7.8 |

Data represents the formation of N'-(3'-Monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ) from ABZ. nih.gov

O-Acetylation and Sulfotransferase Activity in Reactive Intermediate Generation

Following N-hydroxylation, the resulting arylhydroxylamines (like N'-OH-ABZ) can undergo further activation through phase II metabolic reactions. nih.gov These reactions, rather than detoxifying the compound, generate highly unstable and electrophilic esters. Cytosolic enzymes such as N,O-acyltransferase (O-acetyltransferase) and sulfotransferase are responsible for this critical activation step. nih.gov

O-acetylation of N-hydroxy-arylamines, catalyzed by N-acetyltransferases (NATs), particularly NAT1 for benzidine metabolites, produces acetoxy esters. nih.govnih.gov Similarly, sulfotransferase-mediated O-sulfonylation produces sulfate (B86663) esters. These esters are highly reactive because the acetyl or sulfate group is an excellent leaving group, facilitating the heterolytic cleavage of the N-O bond to form a highly electrophilic nitrenium ion. nih.gov It is this nitrenium ion that is believed to be the ultimate carcinogenic species that reacts with DNA.

Formation of Benzidine Diimine as a Key Reactive Intermediate

The peroxidative oxidation of benzidine leads to the formation of a key reactive intermediate: benzidine diimine (BZDI). nih.gov This process involves a two-electron oxidation of the parent diamine. researchgate.net The oxidation can proceed through a one-electron intermediate, a radical cation, which can be detected by electron spin resonance. nih.govresearchgate.net

Benzidine diimine is an electrophilic species that reacts readily with cellular nucleophiles, including DNA. nih.govnih.gov Its formation has been demonstrated in systems using horseradish peroxidase and myeloperoxidase. researchgate.netnih.gov BZDI is relatively stable at an acidic pH but is highly reactive towards nucleophiles under physiological conditions. researchgate.netnih.gov This intermediate is considered a major contributor to the DNA binding observed following the peroxidative activation of benzidine. nih.gov

Nucleophilic Attack of Deoxyguanosine: Regioselectivity and Adduct Isomerism

The ultimate step in the formation of N-(Deoxyguanosin-8-yl)benzidine is the chemical reaction between the electrophilic intermediates—either the nitrenium ion generated from N-hydroxylated metabolites or the benzidine diimine—and DNA. The nucleophilic centers in DNA are primarily located on the purine (B94841) bases, adenine (B156593) and guanine (B1146940).

The reaction exhibits significant regioselectivity, with the C8 position of guanine being the predominant site of attack for benzidine-derived electrophiles. nih.gov This preference for the C8 position is a characteristic feature of many carcinogenic aromatic amines. nih.govnih.gov

C8-Adduct Formation: this compound and N'-(Deoxyguanosin-8-yl)-N-acetylbenzidine

When the reactive intermediate derived from unacetylated benzidine (either a nitrenium ion or benzidine diimine) attacks DNA, the major product formed is this compound. nih.gov In vitro studies reacting benzidine diimine directly with DNA confirmed the structure of this major adduct through spectroscopic analysis, demonstrating a covalent bond between the nitrogen of the benzidine and the C8 carbon of deoxyguanosine. nih.gov

Similarly, when the procarcinogen is N-acetylbenzidine (ABZ), its metabolic activation via peroxidative pathways leads to a corresponding acetylated adduct. nih.gov The reaction of the activated ABZ intermediate with deoxyguanosine results in the formation of N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov The formation of these specific C8-guanine adducts represents a critical molecular lesion, disrupting the normal structure and function of DNA.

N2-Adduct Formation

In addition to the major C8-adduct, the reaction of benzidine with deoxyguanosine can also lead to the formation of adducts at the N2-position of guanine. One such minor adduct has been identified as N-(deoxyguanosin-N2-yl)-benzidine. nih.govdeepdyve.com This adduct is also formed from the reaction of benzidine diimine with DNA. nih.govdeepdyve.com The formation of N2-adducts represents an alternative pathway of benzidine-induced DNA damage. While less predominant than the C8 adduct in the case of benzidine, N2-adducts of other arylamines are known to be significant lesions. nih.gov The conformational differences between C8 and N2 adducts, with the latter being linked via an sp2-hybridized carbon, can influence their effects on DNA structure and repair. nih.gov

Formation of N,3-(Deoxyguanosin-N7,C8-yl)-benzidine Derivative

A novel and structurally distinct DNA adduct, identified as an N,3-(deoxyguanosin-N7,C8-yl)-benzidine derivative, has been observed exclusively in peroxidase-mediated reactions of benzidine with DNA. nih.govdeepdyve.com This adduct is unique in that it appears to be formed by the action of the peroxidase on DNA that has already been modified by benzidine diimine. nih.govdeepdyve.com This suggests a secondary reaction where the enzyme further acts on the initially formed adducts, leading to a more complex, cross-linked structure involving both the N7 and C8 positions of deoxyguanosine.

Research Findings on Benzidine Adduct Formation

| Adduct | Formation Pathway | Key Intermediate | Notes |

| N-(Deoxyguanosin-8-yl)-benzidine | Peroxidative metabolism by enzymes like prostaglandin H synthase and horseradish peroxidase. nih.govoup.com | Benzidine diimine nih.govnih.gov | Major adduct formed. nih.govnih.gov |

| N-(Deoxyguanosin-N2-yl)-benzidine | Reaction of benzidine diimine with DNA. nih.govdeepdyve.com | Benzidine diimine nih.govdeepdyve.com | Minor adduct. nih.gov |

| N,3-(Deoxyguanosin-N7,C8-yl)-benzidine Derivative | Peroxidase action on DNA previously modified by benzidine diimine. nih.govdeepdyve.com | Benzidine diimine and subsequent enzymatic action. nih.govdeepdyve.com | Novel adduct formed only in peroxidase incubations with DNA. nih.govdeepdyve.com |

Structural and Conformational Analysis of N Deoxyguanosin 8 Yl Benzidine Adducts in Dna

Spectroscopic Characterization of Adduct Structure

The definitive structure of the dG-C8-benzidine adduct has been established through a combination of spectroscopic techniques following its isolation from in vitro reactions or enzymatic digests of modified DNA. High-Performance Liquid Chromatography (HPLC) is crucial for the initial isolation and purification of the adduct. nih.gov Once isolated, its structure is elucidated using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass spectrometry provides precise molecular weight information, confirming the covalent addition of a benzidine (B372746) moiety to deoxyguanosine. nih.govnih.gov Fragmentation patterns in tandem mass spectrometry (MS/MS) can further pinpoint the site of attachment by showing the loss of the deoxyribose sugar, a characteristic fragmentation for nucleoside adducts. researchgate.net

Table 1: Spectroscopic Methods for Characterization of dG-C8-Arylamine Adducts

| Spectroscopic Technique | Information Provided | Key Findings for dG-C8 Adducts |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight of the adduct | Confirms the covalent addition of the arylamine to deoxyguanosine. nih.gov |

| Tandem MS (MS/MS) | Structural fragmentation patterns | Allows for confirmation of the chemical structure by observing specific fragment ions, such as the loss of the deoxyribose moiety. researchgate.net |

| ¹H NMR Spectroscopy | Chemical environment of protons | Disappearance of the guanine (B1146940) H8 proton signal confirms C8 linkage. researchgate.net |

| 2D NMR (COSY, NOESY) | Connectivity and spatial proximity of atoms | Determines the glycosidic bond conformation (syn or anti) and the orientation of the arylamine within the DNA helix. nih.gov |

| UV-Vis Spectroscopy | Electronic absorption properties | Characterizes the modified nucleoside by its unique absorption spectrum compared to unmodified nucleosides. nih.gov |

Adduct-Induced Conformational Changes in DNA Duplexes

The presence of the bulky benzidine group at the C8 position of guanine forces significant distortions in the regular B-form DNA helix. These conformational changes are a hallmark of bulky C8-dG adducts and are central to their processing by cellular machinery.

In standard Watson-Crick DNA, deoxyguanosine adopts an anti conformation around the glycosidic bond, which connects the base to the sugar. However, the formation of a bulky adduct at the C8 position creates steric hindrance with the deoxyribose sugar. To relieve this strain, the guanine base rotates around the glycosidic bond into a syn conformation. nih.govnih.gov This anti-to-syn transition is a characteristic feature of many C8-dG adducts derived from arylamines and other bulky carcinogens. nih.govresearchgate.netresearchgate.net The syn conformation places the bulky benzidine moiety in a more stable position, often within the DNA grooves, but fundamentally disrupts the normal base pairing geometry. nih.gov

A major conformational consequence of the dG-C8-benzidine adduct is the adoption of a base-displaced intercalated structure. nih.govnih.gov In this arrangement, the large, planar aromatic system of the benzidine moiety inserts itself, or intercalates, into the DNA helix, occupying the space normally held by a base pair. researchgate.netnyu.edu This intercalation is stabilized by π-stacking interactions with the adjacent DNA base pairs. nih.govnih.gov

To accommodate the intercalated benzidine ring, the modified guanine, already in a syn conformation, is displaced from the helical stack and often swung out into the major or minor groove. researchgate.netnyu.edu Frequently, the base on the opposite strand (e.g., cytosine) is also displaced from the helix to accommodate the lesion. nih.govnyu.edu This creates a significant distortion and destabilization of the DNA duplex, which can be observed as a decrease in the thermal melting temperature (Tm) of the adduct-containing DNA. nih.govnih.gov

The precise conformation adopted by the dG-C8-benzidine adduct is not static but can be significantly influenced by the local DNA sequence context. The identity of the bases flanking the adduct can affect the stability of the intercalated structure and the orientation of the displaced guanine.

Studies on similar bulky C8-dG adducts have shown that the surrounding sequence can modulate the adduct's mutagenic potential. semanticscholar.org For instance, the frequency and type of mutations induced by the N-(deoxyguanosin-8-yl)-PhIP adduct vary depending on whether the 5'-flanking base is a purine (B94841) or a pyrimidine. semanticscholar.org Molecular dynamics simulations have also predicted that the ability of C-linked C8-dG adducts to adopt a pro-mutagenic syn conformation is influenced by the NarI sequence context. researchgate.net These findings underscore the importance of the local DNA environment in determining the ultimate structural and biological outcome of the adduct.

Table 2: Influence of Sequence Context on Bulky dG-C8 Adduct Properties

| Adduct | Sequence Context | Observed Effect | Reference |

|---|---|---|---|

| dG-C8-PhIP | 5'-CGG-3' vs 5'-TGG-3' | Higher mutational frequency when dG is at the 5'-flanking position. | semanticscholar.org |

| dG-C8-PhIP | 5'-AGG-3' | Lower mutational frequency compared to purine or cytosine at the 5'-flanking position. | semanticscholar.org |

| C-linked C8-aryl-dG | NarI sequence (GGCGCC) | Tendency to adopt the pro-mutagenic syn conformation is correlated with the degree of misincorporation by polymerases. | researchgate.net |

Molecular Mechanisms of Genotoxicity and Mutagenicity Induced by N Deoxyguanosin 8 Yl Benzidine Adducts

Adduct-Mediated DNA Replication Fidelity Perturbations

The presence of the N-(Deoxyguanosin-8-yl)benzidine adduct in the DNA template poses a significant challenge to the cellular DNA replication machinery. The bulky nature of the adduct, positioned in the major groove of the DNA, can physically obstruct the progression of DNA polymerases. Research on structurally similar, bulky C8-guanine adducts provides insight into the likely mechanisms of replication perturbation.

For instance, studies on other large aromatic amine adducts at the C8 position of guanine (B1146940) have demonstrated that they are potent blocks to DNA replication. For example, the N-(deoxyguanosin-8-yl)-1-aminopyrene adduct has been shown to strongly halt DNA synthesis by human DNA polymerases alpha and beta, as well as other polymerases. nih.gov Similarly, the N-(2′-deoxyguanosin-8-yl)-3-aminobenzanthrone adduct also serves as a block to replicative DNA polymerases. nih.gov This blockage, often occurring at the nucleotide 3' to the adduct site, is a direct consequence of the steric hindrance imposed by the adduct, which prevents the polymerase from correctly positioning the incoming nucleotide for catalysis. nih.gov

When replication does proceed past the lesion, a process known as translesion synthesis (TLS), it is often carried out by specialized, lower-fidelity DNA polymerases. This bypass is frequently error-prone. The distorted template structure caused by the this compound adduct can lead to the misincorporation of incorrect bases opposite the adducted guanine. While direct studies on the this compound adduct's interaction with specific polymerases are limited, the consensus from related adducts is that the lesion forces the guanine into a syn conformation, which preferentially pairs with adenine (B156593) instead of cytosine. This mispairing is a primary source of the mutations observed.

Induction of Specific Mutational Spectra (e.g., G→T Transversions, G→C Transversions, Deletions)

The error-prone bypass of the this compound adduct by DNA polymerases results in a characteristic pattern of mutations. The most common mutation induced by C8-arylamine adducts is the G→T transversion. This is consistent with the aforementioned model where the adducted guanine in the syn conformation pairs with adenine during replication. In the subsequent round of replication, this misincorporated adenine then serves as a template for the incorporation of thymine, completing the G to T transversion.

Studies on other C8-dG adducts derived from aromatic amines have consistently shown a predominance of G→T transversions. For example, the N-(Deoxyguanosin-8-yl)-PhIP adduct, derived from the food mutagen PhIP, has been demonstrated to generate primarily G→T transversions in mammalian cells. semanticscholar.org Similarly, the C8-dG adduct of 3-aminobenzanthrone (B1253024) also induces G to T transversions. nih.gov In addition to G→T transversions, G→C transversions and single-base deletions have also been reported, although typically at lower frequencies. semanticscholar.org

The following table summarizes the mutational specificity observed for a structurally related C8-dG adduct in mammalian cells.

| Type of Mutation | Frequency (%) |

| G → T Transversion | 11.4 |

| G → A Transition | 1.3 |

| G → C Transversion | Not Detected |

Data adapted from studies on the mutational specificity of the dG-C8-PhIP adduct in COS-7 cells. semanticscholar.org

This mutational signature, particularly the high frequency of G→T transversions, is a hallmark of exposure to many aromatic amine carcinogens and is a direct consequence of the stereochemical properties of the DNA adducts they form.

Adduct-Induced Chromosomal Aberrations and Sister Chromatid Exchanges

Beyond point mutations, the genotoxicity of the this compound adduct can manifest as larger-scale chromosomal damage. The stalling of replication forks at the site of the adduct can lead to the formation of DNA double-strand breaks. These breaks, if not repaired correctly, can result in chromosomal aberrations, such as chromatid and chromosome breaks, deletions, and translocations. nih.gov

Sister chromatid exchange (SCE) is another indicator of genotoxic damage and repair. SCE involves the exchange of genetic material between the two identical sister chromatids of a duplicated chromosome. While the precise mechanism of SCE formation is complex, it is thought to be related to the repair of DNA damage, particularly at the replication fork. youtube.com An increased frequency of SCE is a sensitive marker for the genotoxic effects of chemical agents. Studies have shown that benzidine (B372746) can induce sister chromatid exchanges in both rat and human hepatoma cell lines, indicating that exposure to this chemical, and by extension the formation of its DNA adducts, can lead to this form of genomic instability. oup.com

Role in Proto-Oncogene Activation (e.g., ras Mutations)

A critical consequence of the mutagenicity of the this compound adduct is the potential for the activation of proto-oncogenes. Proto-oncogenes are normal genes that, when mutated or expressed at high levels, can contribute to the conversion of a normal cell into a cancer cell. The ras family of proto-oncogenes (including H-ras, K-ras, and N-ras) are key targets for chemical carcinogens.

Point mutations at specific "hotspot" codons (such as 12, 13, or 61) can lock the Ras protein in a permanently active state, leading to uncontrolled cell proliferation. nih.gov The G→T transversions frequently induced by the this compound adduct can directly cause these activating mutations if the adducted guanine is part of a ras hotspot codon.

Research has provided a direct link between benzidine exposure and the activation of ras genes. In studies of tumors induced in rats by benzidine congeners, a high percentage (68%) of the tumors were found to contain activated oncogenes, the vast majority of which were identified as members of the ras family (H-ras or N-ras). nih.gov Analysis of these activated H-ras genes revealed point mutations at codons 12, 13, or 61. nih.gov The presence of activated ras genes in benign tumors suggests that this is an early event in the process of chemical carcinogenesis. nih.gov

Furthermore, epigenetic mechanisms may also play a role. In benzidine-induced liver tumors in mice, the H-ras oncogene was found to be hypomethylated compared to the surrounding non-tumor tissue. nih.gov DNA hypomethylation is often associated with increased gene expression. This suggests that in addition to causing direct mutations, the cellular response to benzidine-induced DNA damage may lead to epigenetic alterations that facilitate the aberrant expression of oncogenes, further contributing to tumorigenesis. nih.gov

The table below shows the frequency of activated oncogenes in tumors from animals exposed to benzidine congeners.

| Tumor Type | Frequency of Activated Oncogenes |

| Chemically Induced Malignant Tumors | 25/36 |

| Chemically Induced Benign Tumors | 9/14 |

| Control Animal Tumors | 1/38 |

Data from studies on ras gene activation in rat tumors induced by benzidine congeners. nih.gov

Cellular Processing of N Deoxyguanosin 8 Yl Benzidine Adducts: Dna Repair Pathways

Nucleotide Excision Repair (NER) Mechanisms and Adduct Removal Efficiency

Nucleotide Excision Repair (NER) is the principal pathway responsible for removing a wide array of bulky DNA adducts, including those formed by aromatic amines like benzidine (B372746). nih.govmdpi.com The efficiency of NER in excising these adducts is a crucial determinant of their genotoxic potential.

Studies on structurally similar C8-deoxyguanosine adducts, such as those derived from 6-nitrochrysene, reveal that the NER pathway does not always operate with high efficiency. nih.govnih.gov Research using NER-competent nuclear extracts from human HeLa cells has shown that the repair efficiency of N-(deoxyguanosin-8-yl)-6-aminochrysene (N-[dG-8-yl]-6-AC), a C8-dG adduct, is significantly lower than that of other lesions. nih.gov Specifically, the repair of N-[dG-8-yl]-6-AC was found to be approximately 8 times less efficient than the repair of the well-studied cis-diamminedichloroplatinum(II) (cis-Pt) adduct. nih.gov The repair efficiency was, however, comparable to that of other highly genotoxic adducts, such as the (+)-trans-B[a]P-N²-dG adduct derived from benzo[a]pyrene. nih.govnih.gov This suggests that the structural conformation of the N-(Deoxyguanosin-8-yl)benzidine adduct within the DNA helix may present a challenge to the recognition and/or excision machinery of the NER pathway. Molecular dynamics simulations have suggested that some adducts cause only minor distortions in the DNA structure, which may hinder their recognition and subsequent repair. wur.nl

Table 1: Relative Nucleotide Excision Repair (NER) Efficiency for Various DNA Adducts in Human Cell Extracts

| DNA Adduct | Relative NER Efficiency Ratio |

|---|---|

| cis-Pt | 100 |

| (+)-cis-B[a]P-N²-dG | 48 |

| N-(dG-8-yl)-6-AC | 13 |

| 5-(dG-N²-yl)-6-AC | 12 |

| (+)-trans-B[a]P-N²-dG | 10 |

Data sourced from studies on analogous C8-dG adducts, providing insight into the potential repair efficiency of this compound. nih.gov

Influence of TP53 Status on Adduct Repair Dynamics

The tumor suppressor protein p53, encoded by the TP53 gene, plays a pivotal role in the cellular response to DNA damage, orchestrating processes such as cell cycle arrest and apoptosis. oup.com Emerging evidence indicates that p53 also directly influences DNA repair pathways, including NER. oup.comnih.gov

Research on the repair of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), an adduct structurally related to the benzidine adduct, in human transitional cell carcinoma (TCC) lines has demonstrated a clear link between TP53 status and repair efficiency. oup.comnih.gov In TCC cells with functional p53, the dG-C8-ABP adduct was removed rapidly, with the majority of adducts cleared within 48 hours. nih.gov In contrast, isogeneic cells expressing a dominant-negative mutant of p53 exhibited significantly slower repair kinetics. nih.gov After 24 hours, the p53-mutant cells had approximately 3-fold more residual dG-C8-ABP adducts compared to the p53-competent cells. nih.gov These findings strongly suggest that functional p53 is required for the efficient global genomic repair of bulky guanosine (B1672433) adducts. oup.comnih.gov Therefore, in cells with a compromised TP53 function, this compound adducts are likely to be repaired more slowly, increasing the window of opportunity for mutations to arise. nih.gov

Table 2: Influence of TP53 Status on the Repair of dG-C8-ABP Adducts in Human TCC Cells

| Cell Line | TP53 Status | Relative Adduct Level after 24h Repair |

|---|---|---|

| TCC10 | Wild-Type | 1x |

| TDM143-TCC10 | Mutant | ~3x |

This table illustrates the slower removal of a related aminobiphenyl adduct in cells with mutant p53, suggesting a similar dynamic for this compound. nih.gov

Adduct Persistence and its Biological Implications

The persistence of DNA adducts is a direct consequence of inefficient or saturated DNA repair mechanisms. nih.govnih.gov When adducts like this compound are not promptly removed, they can interfere with normal cellular processes, primarily DNA replication. nih.gov The slow repair of such lesions makes them persistent, which is believed to contribute significantly to the carcinogenic activity of the parent compound. nih.govnih.gov

Studies in mice administered benzidine showed that the resulting hepatic DNA adduct, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, exhibited significant persistence. nih.gov After an initial decrease of about 50% within the first day after treatment cessation, the adduct levels remained nearly constant for at least the following seven days. nih.gov This persistence in a target organ for benzidine-induced carcinogenesis underscores the biological risk. Similarly, studies on other carcinogenic aromatic amines have shown high persistence of DNA adducts in the urinary bladder of rats, a primary target for benzidine-induced cancer in humans. nih.govnih.gov In one study, 39% of o-anisidine-derived deoxyguanosine adducts remained in the rat bladder 36 weeks after treatment. nih.gov The long-term presence of these adducts increases the probability of replication errors, leading to mutations in critical genes (such as TP53) and contributing to genomic instability and, ultimately, neoplastic transformation. nih.govnih.gov

Table 3: Persistence of Benzidine-Derived DNA Adducts in Mouse Liver

| Time After Treatment | Adduct Concentration |

|---|---|

| Initial | High |

| 1 Day | ~50% decrease |

| 7 Days | Nearly constant level maintained |

Data from a study on N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, a closely related adduct. nih.gov

Inter-Species Differences in Adduct Metabolism and Repair Capacity

The carcinogenic effects of benzidine and the processing of its DNA adducts can vary between different species and even between different cell types. These differences are often attributable to variations in metabolic activation pathways and DNA repair capacity. nih.govnih.gov

In vivo studies have identified N-(deoxyguanosin-8-yl)-N'-acetylbenzidine as the primary adduct in both rat and mouse liver, whereas the non-acetylated this compound adduct was not detected. nih.gov This points to a specific metabolic activation pathway involving N-acetylation as being predominant in the liver of these rodents. However, attempts to study adduct formation in various cultured mammalian cell lines (including those from hamsters, mice, and humans) after treatment with benzidine have yielded different results. nih.gov In one study, no DNA adducts were detected in any of the six cell lines tested, even in the presence of an external metabolic activation system (S-9). nih.gov This contrasts with the clear evidence of adduct formation in mouse liver in vivo, suggesting that standard in vitro models may not fully replicate the metabolic capabilities of a whole organism, particularly the peroxidatic activation pathways that can occur in specific tissues like the bladder. nih.govnih.gov For instance, prostaglandin (B15479496) H synthase, found in tissues like the ram seminal vesicle, can peroxidatically activate N-acetylbenzidine to form adducts, a pathway that may differ in prominence between species and tissues. nih.gov These discrepancies highlight the complexity of extrapolating data across species and from in vitro to in vivo systems.

Advanced Methodologies for the Detection and Quantification of N Deoxyguanosin 8 Yl Benzidine Adducts

32P-Postlabeling Assay for Adduct Detection and Characterization

The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides from microgram quantities of DNA. nih.gov This makes it highly suitable for analyzing DNA from human tissues exposed to environmental carcinogens. The methodology involves four primary steps:

Enzymatic Digestion: The DNA sample is completely digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, hydrophobic adducts, such as N-(deoxyguanosin-8-yl)benzidine, are selectively enriched from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion, which dephosphorylates normal nucleosides but not the adducted ones.

Radiolabeling: The enriched adducted nucleotides are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated using chromatographic techniques, typically two-dimensional thin-layer chromatography (TLC), and quantified by measuring their radioactivity. nih.govscilit.com

While powerful, the accuracy of the 32P-postlabeling assay relies on the assumption that the adducted and normal nucleotides are labeled with similar efficiency. However, studies have shown that N-(deoxyguanosin-8-yl)arylamine adducts are labeled less efficiently than the normal deoxyguanosine 3'-monophosphate (dG3'p). nih.gov This discrepancy means that under standard conditions, normal nucleotides may be preferentially labeled, potentially leading to an underestimation of adduct levels. nih.gov Research indicates that the efficiency of labeling is influenced by the structure of the arylamine and that higher concentrations of ATP are needed for optimal labeling of these adducts. nih.gov Therefore, highly efficient adduct enrichment procedures are critical to ensure accurate quantification when using this technique. nih.gov

Table 1: Key Features of the 32P-Postlabeling Assay

| Feature | Description | Reference |

|---|---|---|

| Sensitivity | Can detect as low as 1 adduct per 10¹⁰ nucleotides. | nih.gov |

| DNA Requirement | Requires only microgram quantities of DNA. | nih.gov |

| Principle | Enzymatic digestion of DNA, adduct enrichment, 5'-labeling with ³²P, and chromatographic separation. | nih.gov |

| Limitation | Labeling efficiency can be lower for arylamine adducts compared to normal nucleotides, requiring robust enrichment steps. | nih.gov |

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Applications

Chromatographic methods are indispensable tools in the analysis of this compound adducts, primarily for separation and purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used after the enzymatic hydrolysis of DNA modified with benzidine (B372746). nih.gov It effectively separates the this compound adduct from normal deoxynucleosides and other potential adducts. nih.govnih.gov The identity of the adduct isolated from biological samples can be confirmed by comparing its HPLC retention time to that of a synthetically prepared standard. nih.gov HPLC is not only a purification tool but also a critical component of more advanced analytical systems when coupled with other detectors, such as mass spectrometers. nih.govnih.gov

Thin-Layer Chromatography (TLC) plays a crucial role, particularly in the context of the 32P-postlabeling assay. nih.govscilit.com After the adducts are labeled with ³²P, multi-dimensional TLC is employed to separate the labeled this compound 3',5'-bisphosphate from residual normal nucleotides and other contaminants. scilit.com The high resolving power of two-dimensional TLC allows for the clear separation of multiple adducts on a single chromatogram, enabling their individual quantification.

Mass Spectrometry-Based Approaches: HPLC-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Stable Isotope Dilution Mass Spectrometry

Mass spectrometry (MS) has become a "gold standard" for the structural confirmation and accurate quantification of DNA adducts due to its exceptional specificity and sensitivity. nih.gov

HPLC-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) combines the powerful separation capabilities of HPLC with the precise detection and structural analysis of tandem mass spectrometry. nih.govfabad.org.tr In this setup, the eluent from the HPLC column is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions of the adducts. nih.gov Tandem mass spectrometry (MS/MS) is then used for detection. In a typical MS/MS experiment, the protonated molecule of the adduct is selected in the first stage of the mass spectrometer and fragmented. The resulting product ions are then analyzed in the second stage. A common fragmentation pathway for nucleoside adducts like this compound is the neutral loss of the 2'-deoxyribose sugar moiety. nih.govresearchgate.net By specifically monitoring for this transition, a highly selective and sensitive detection method is achieved. researchgate.net Some advanced instruments, like ion traps, allow for multi-stage tandem mass spectrometry (MSn), which can provide even more detailed structural information about the adduct. nih.govresearchgate.net

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate quantification method that uses a stable isotope-labeled analogue of the target adduct as an internal standard. nih.govnih.gov For this compound, this would involve synthesizing the adduct with heavy isotopes (e.g., ¹³C, ¹⁵N, or D). A known amount of this labeled standard is added to the biological sample at the beginning of the analysis. nih.gov Since the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, and ionization. The ratio of the signal from the native adduct to the signal from the heavy-labeled internal standard is used for quantification. This approach corrects for variations in sample recovery and instrument response, leading to highly accurate and reproducible measurements. nih.govnist.gov

Table 2: Comparison of Mass Spectrometry-Based Detection Methods

| Method | Principle | Advantages | Typical Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| HPLC-ESI-MS/MS | Combines HPLC separation with mass analysis of fragmented ions. | High specificity and structural information. | ~1 adduct per 10⁸ bases | researchgate.net |

| Stable Isotope Dilution MS | Uses a stable isotope-labeled internal standard for quantification. | "Gold standard" for accuracy and precision; corrects for sample loss. | ~0.7 adducts per 10⁷ bases | nih.gov |

Integration of Multiple Analytical Techniques for Comprehensive Adductomics

A comprehensive understanding of the DNA damage landscape, or "adductome," within a cell or tissue often requires the integration of multiple analytical platforms. nih.gov While one technique may provide exceptional sensitivity, another might offer superior structural detail. Combining these approaches provides a more complete picture of DNA adduction.

For instance, HPLC coupled with high-resolution mass spectrometry using data-independent acquisition methods allows for the untargeted screening of a wide range of potential DNA adducts in a single analysis. nih.gov This "adductomics" approach can help identify not only this compound but also other unexpected adducts that may be present.

Furthermore, non-mass spectrometric techniques can provide complementary information. For example, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine the precise three-dimensional conformation of arylamine adducts, such as the N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone adduct, within a DNA duplex. nih.gov This structural information is critical for understanding how the adduct disrupts the DNA helix and leads to mutations. By integrating sensitive, quantitative methods like LC-MS/MS with structural methods like NMR, researchers can link the presence and quantity of an adduct to its specific biological consequences. This multi-faceted approach is essential for a thorough characterization of the role of this compound in carcinogenesis.

Comparative Analysis of N Deoxyguanosin 8 Yl Benzidine with Other Arylamine Dna Adducts

Distinctions in Formation and Biological Impact from N'-acetylated Benzidine (B372746) Adducts

The metabolic activation of benzidine can follow distinct pathways, leading to different DNA adducts, primarily the unacetylated N-(deoxyguanosin-8-yl)benzidine and its N'-acetylated counterpart, N'-(deoxyguanosin-8-yl)-N-acetylbenzidine.

Formation Pathways: The formation of this compound is primarily mediated by peroxidative metabolism. This pathway does not require prior acetylation of the parent compound. Enzymes such as prostaglandin (B15479496) H synthase (PHS), which are present in extrahepatic tissues like the urinary bladder, can catalyze the two-electron oxidation of benzidine to form a reactive intermediate known as benzidinediimine (B1220647). oup.com This electrophilic species then reacts directly with the C8 position of deoxyguanosine in DNA. oup.com

In contrast, the formation of N'-(deoxyguanosin-8-yl)-N-acetylbenzidine follows a different metabolic route that begins with the N-acetylation of benzidine to N-acetylbenzidine (ABZ). oup.com This step is often a prerequisite for its subsequent activation in the liver of many rodent species. Following acetylation, ABZ undergoes N-hydroxylation by cytochrome P450 enzymes to form N'-hydroxy-N-acetylbenzidine. This proximate carcinogen can be further activated, typically through O-acetylation or sulfation, to create a highly reactive N-acetoxy ester, which then binds to DNA, predominantly forming the N'-(deoxyguanosin-8-yl)-N-acetylbenzidine adduct. nih.gov In vivo studies in rats and mice have shown that this acetylated adduct is the principal, and often sole, adduct detected in liver DNA following administration of either benzidine or N-acetylbenzidine. nih.gov The unacetylated this compound was reported as not occurring in the liver DNA of these rodents. nih.gov

Biological Impact: Much of the in vivo data on the biological consequences of benzidine exposure in rodents is attributed to the N'-(deoxyguanosin-8-yl)-N-acetylbenzidine adduct, due to its prevalence in these models. This adduct is associated with specific genetic alterations, including G→T and G→C transversions and frameshift mutations. oup.com It has also been shown to induce chromosomal aberrations and is linked to mutations in proto-oncogenes such as H-ras. oup.com

When assessed in bacterial mutation assays, the mutagenic potential of different arylamine adducts can be compared. For instance, in Salmonella typhimurium, the mutagenic potency was highest for N'-hydroxy-N-acetylbenzidine when compared to the hydroxylamines of 4-aminobiphenyl (B23562), 2-aminofluorene, and 2-naphthylamine, indicating that the acetylated benzidine metabolite is a potent mutagen. oup.com The mutations induced were primarily -1 or -2 frameshifts. oup.com The distinct formation pathways—peroxidation for the unacetylated adduct versus P450-mediated activation for the acetylated form—are critical determinants of tissue-specific carcinogenesis.

Table 1: Formation and Impact of Benzidine-DNA Adducts

| Feature | This compound | N'-(Deoxyguanosin-8-yl)-N-acetylbenzidine |

|---|---|---|

| Parent Compound | Benzidine | N-Acetylbenzidine (from Benzidine) |

| Activation Pathway | Peroxidase-mediated oxidation (e.g., PHS) | N-acetylation, followed by CYP450-mediated N-hydroxylation and subsequent esterification |

| Reactive Intermediate | Benzidinediimine oup.com | N-acetoxy-N'-acetylbenzidine (putative) |

| Primary Target Tissue | Extrahepatic tissues (e.g., bladder) oup.com | Liver (in rodents) nih.gov |

| Associated Mutations | Data less specific; pathway suggests mutagenicity | G→T, G→C transversions, frameshifts, H-ras mutations oup.com |

Comparisons with 4-Aminobiphenyl and Other Heterocyclic Amine Adducts

Comparing this compound to adducts from other arylamines, such as 4-aminobiphenyl (4-ABP) and heterocyclic aromatic amines (HAAs), highlights commonalities and differences in their mechanisms of action.

4-Aminobiphenyl (4-ABP) Adducts: 4-ABP, a known human bladder carcinogen found in tobacco smoke, also forms a primary adduct at the C8 position of guanine (B1146940): N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.gov Its formation is catalyzed by CYP1A2 in the liver and by peroxidases in extrahepatic tissues. nih.gov While dG-C8-ABP is the major adduct (around 80%), minor adducts such as N-(deoxyadenosin-8-yl)-4-ABP and N-(deoxyguanosin-N2-yl)-4-ABP are also formed. nih.gov This contrasts with benzidine metabolism in rodents, where a single acetylated adduct is typically observed in the liver. nih.gov The mutational spectrum of 4-ABP includes G→T, G→C, and G→A base substitutions. nih.gov

Heterocyclic Aromatic Amine (HAA) Adducts: HAAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), are found in cooked meats. Like other arylamines, they require metabolic activation to exert their carcinogenic effects.

PhIP: The major adduct formed is N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). nih.gov

IQ: This HAA shows more diverse binding. While it forms a C8-guanine adduct, it also reacts at the N2 position of guanine and the N7 position of guanine, and can even form adducts with deoxyadenosine, such as dA-N6-IQ. nih.govresearchgate.net

This comparison reveals that while the C8 position of deoxyguanosine is a common target for many aromatic amines, the specific nature of the amine, its metabolic activation pathway, and its three-dimensional structure can lead to the formation of a different spectrum of adducts at various nucleophilic sites on DNA.

Table 2: Comparative Profile of Arylamine-DNA Adducts

| Adduct Name | Parent Compound | Primary DNA Binding Site(s) | Associated Mutations |

|---|---|---|---|

| This compound | Benzidine | dG-C8 | - |

| N'-(Deoxyguanosin-8-yl)-N-acetylbenzidine | Benzidine | dG-C8 nih.gov | G→T, G→C transversions, frameshifts oup.com |

| N-(Deoxyguanosin-8-yl)-4-aminobiphenyl | 4-Aminobiphenyl | dG-C8 (major), dA-C8, dG-N2 nih.gov | G→T, G→C, G→A transversions nih.gov |

| N-(Deoxyguanosin-8-yl)-PhIP | PhIP | dG-C8 nih.gov | Frameshifts, G→T transversions |

| IQ-DNA Adducts | IQ | dG-C8, dG-N2, dG-N7, dA-N6 nih.govresearchgate.net | Frameshifts, G→T transversions |

Species-Specific Metabolic and Adduct Profiles

The metabolism of benzidine and the resulting DNA adduct profile can vary significantly between species, which helps explain differences in organ-specific carcinogenicity.

In many rodent species, such as rats and mice, benzidine is efficiently N-acetylated in the liver, leading to the predominance of N'-(deoxyguanosin-8-yl)-N-acetylbenzidine as the hepatic DNA adduct. nih.gov This pathway is linked to the development of liver tumors in these animals.

In contrast, the peroxidative activation of benzidine to the benzidinediimine intermediate, which forms the unacetylated this compound adduct, is considered a key pathway in extrahepatic tissues, particularly the urinary bladder of species like dogs. oup.com This tissue-specific activation mechanism is consistent with the observation that benzidine is a human bladder carcinogen.

Human populations exhibit polymorphisms in the genes that encode metabolic enzymes, most notably N-acetyltransferase 2 (NAT2). The activity of this enzyme determines whether an individual is a "fast" or "slow" acetylator. Interestingly, while slow acetylation is associated with an increased risk for bladder cancer in individuals exposed to 4-ABP, it appears to confer a lower risk for workers exposed to benzidine. nih.gov This suggests that for benzidine, rapid N-acetylation in the liver may be a critical step for transport and subsequent activation in the bladder, whereas for 4-ABP, the unacetylated amine is the more critical species delivered to the bladder. These differences underscore the complex interplay between the parent compound, its metabolites, and species- or individual-specific enzymatic profiles in determining cancer risk.

General studies on other carcinogens, like benzo(a)pyrene, further confirm the principle of species-specific adduct formation. For example, significant qualitative and quantitative differences in benzo(a)pyrene-DNA adducts have been observed between human and rat mammary cells, which correlate with differences in mutagenic activity. nih.govnih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge on N-(Deoxyguanosin-8-yl)benzidine

This compound is the major DNA adduct formed from the metabolic activation of benzidine (B372746). Its formation primarily occurs through the enzymatic peroxidation of benzidine to a reactive intermediate, benzidine diimine. semanticscholar.orgnih.gov This intermediate then reacts with the C8 position of the guanine (B1146940) base in DNA. semanticscholar.orgnih.gov The formation of this adduct has been demonstrated both in vitro and in vivo. nih.govnih.gov

The presence of this compound in cellular DNA can lead to significant biological consequences. While specific studies on the mutational signature of this exact adduct are limited, research on similar C8-dG adducts suggests it is likely to be mutagenic, primarily causing G to T transversions. semanticscholar.org The bulky nature of the benzidine moiety is expected to distort the DNA helix, potentially interfering with DNA replication and transcription. The repair of such bulky adducts is generally handled by the nucleotide excision repair (NER) pathway, although the efficiency of repair for this specific adduct requires further investigation. mdpi.com

Various analytical techniques have been employed to detect and quantify this compound. These methods include the highly sensitive ³²P-postlabeling assay, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). nih.govnih.govnih.gov These techniques have been instrumental in detecting this adduct in experimental models and in human tissues, such as exfoliated urothelial cells from workers exposed to benzidine. nih.gov

| Analytical Technique | Principle | Application to this compound |

| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling of adducted nucleotides with ³²P, and separation by chromatography. | High sensitivity detection in various tissues. nih.govnih.gov |

| HPLC | Separation of the adduct from normal nucleosides based on its physicochemical properties. | Quantification and purification for further analysis. nih.gov |

| Mass Spectrometry | Ionization of the adduct and measurement of its mass-to-charge ratio for identification and quantification. | Structural confirmation and sensitive detection. nih.gov |

Identification of Research Gaps and Emerging Areas

Despite the progress made, several knowledge gaps remain in our understanding of this compound:

Precise Mutational Signature: While G to T transversions are anticipated, the exact frequency and spectrum of mutations induced by this compound in different sequence contexts within human cells are not fully characterized. semanticscholar.org Understanding this signature is crucial for linking benzidine exposure to specific cancer-driving mutations.

DNA Repair Efficiency and Pathways: The specific efficiency of the NER pathway in repairing this compound and the potential involvement of other repair mechanisms are not well-defined. mdpi.com Factors influencing the rate of repair, such as chromatin structure and transcriptional activity, need further exploration.

Role in Different Cancer Types: While strongly associated with bladder cancer, the role of this adduct in the development of other cancers, such as liver tumors, requires more detailed investigation. nih.govnih.gov

Individual Susceptibility: The influence of genetic polymorphisms in metabolic enzymes and DNA repair proteins on the levels of this compound formation and persistence among individuals is an important area for future research.

Emerging areas of research include investigating the impact of the adduct on epigenetic modifications and the interplay between the adduct and the cellular microenvironment.

Methodological Advancements and Their Potential Impact on Understanding Adduct Biology

Recent and future methodological advancements hold great promise for addressing the existing research gaps and providing a more comprehensive understanding of this compound biology.

Adductomics , a systems-level approach to comprehensively analyze all DNA adducts in a cell or tissue, is a powerful emerging field. acs.orgmdpi.comnih.gov The application of high-resolution mass spectrometry-based adductomics can help to simultaneously identify and quantify this compound along with other DNA adducts formed from benzidine or other environmental exposures. This will provide a more complete picture of the DNA damage landscape.

Single-molecule sequencing technologies , such as those utilizing nanopores, offer the potential to directly detect DNA adducts within a long strand of DNA. nih.govresearchgate.netnih.gov This would not only allow for the quantification of this compound but also provide information on its precise location within the genome. This could reveal "hotspots" for adduct formation and help to correlate adduct location with mutational outcomes and changes in gene expression.

| Advanced Methodology | Potential Impact on this compound Research |

| Adductomics | Comprehensive profiling of benzidine-induced DNA damage, identification of novel adducts, and understanding of adduct patterns in different tissues and individuals. acs.orgmdpi.comnih.gov |

| Single-Molecule Sequencing | Genome-wide mapping of adduct distribution, identification of sequence context effects on adduct formation, and direct correlation of adducts with mutations. nih.govresearchgate.netnih.gov |

The integration of these advanced analytical techniques with traditional toxicological and molecular biology approaches will undoubtedly provide unprecedented insights into the mechanisms by which this compound contributes to human cancer. This knowledge will be vital for improving risk assessment, developing more effective prevention strategies, and potentially for designing targeted therapies.

Q & A

Q. What enzymatic pathways are responsible for the formation of N-(deoxyguanosin-8-yl)benzidine?

this compound is formed via peroxidative activation of benzidine. Prostaglandin H synthase (PHS), horseradish peroxidase, and other peroxidases oxidize benzidine to its reactive diimine intermediate, which undergoes deprotonation to generate an electrophilic arylnitrenium ion. This intermediate binds covalently to the C8 position of deoxyguanosine in DNA. Experimental validation involves incubating benzidine with peroxidase systems (e.g., ram seminal vesicle microsomes for PHS) and analyzing DNA adducts via enzymatic hydrolysis and HPLC .

Q. What methods are used to quantify this compound in biological samples?

The gold-standard method is -postlabeling, which detects adducts at levels as low as 1 adduct per nucleotides. For structural confirmation, HPLC coupled with UV/Vis spectroscopy, mass spectrometry, or -NMR is used. Enzymatic hydrolysis (e.g., using nuclease P1) is critical to isolate adducts from DNA prior to analysis .

Q. How does N-acetylation influence benzidine's genotoxicity?

N-monoacetylation (forming N-acetylbenzidine) activates benzidine by enabling peroxidative metabolism to reactive intermediates that form DNA adducts. In contrast, N,N'-diacetylation is a detoxification pathway, as diacetylated metabolites exhibit reduced DNA-binding capacity. This is demonstrated in vitro using liver slices from rats (acetylators) versus dogs (non-acetylators), where acetylated adducts are absent in the latter .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, radical traps) affect the stability and detection of this compound?

The reaction of benzidine diimine with DNA is pH-sensitive: weakly acidic conditions accelerate DNA cleavage but do not inhibit adduct formation. Radical traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) inhibit horseradish peroxidase-mediated adduct formation by scavenging reactive oxygen species, whereas PHS-mediated adduction is unaffected, suggesting distinct mechanisms. Glutathione (10 mM) suppresses adduct formation in both systems by competing with DNA for the reactive intermediate .

Q. How can contradictory findings on the role of NAT2 genotype in adduct formation be resolved?

While N-acetylation is critical for activation, studies in exposed workers found no correlation between NAT2 genotype (which regulates acetylation capacity) and adduct levels. This contradiction may arise from compensatory detoxification pathways (e.g., glucuronidation) or tissue-specific metabolism. Researchers should combine genotyping with metabolomic profiling (e.g., urinary N-acetylbenzidine quantification) and controlled in vitro models (e.g., transfected cell lines with NAT2 variants) .

Q. What are the limitations of extrapolating in vitro peroxidase data to in vivo carcinogenesis models?

In vitro systems (e.g., liver slices or microsomes) often lack the full complexity of in vivo detoxification pathways. For example, N,N'-diacetylbenzidine forms negligible hepatic adducts in vivo due to rapid repair or detoxification of its reactive metabolites, whereas in vitro liver slices show significant binding. Researchers must validate adduct persistence using in vivo models (e.g., rat bladder carcinogenesis assays) and account for repair enzymes like OGG1 in experimental design .

Q. Why does N-(deoxyguanosin-8-yl)-N'-acetylbenzidine dominate in human urothelial cells despite multiple potential adducts?

In human studies, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine is the predominant adduct due to selective retention in urothelial tissue and inefficient repair compared to other adducts (e.g., N-guanine derivatives). This specificity is confirmed via -postlabeling of exfoliated bladder cells and correlation with urinary N-acetylbenzidine levels. Mutagenicity assays (e.g., Salmonella TA98 with S9 activation) further link this adduct to G→T transversions .

Methodological Recommendations

- For in vitro studies : Use physiologically relevant benzidine concentrations (0.05–50 µM) and include controls with radical scavengers (e.g., ascorbic acid) to assess non-enzymatic binding .

- For species comparisons : Pair rat (acetylator) and dog (non-acetylator) models to dissect metabolic contributions .

- For structural analysis : Synthesize adduct standards (e.g., N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine) to validate HPLC and mass spectrometry results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.